(Chlorodifluoromethyl)trimethylsilane
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Overview
Description
(Chlorodifluoromethyl)trimethylsilane is a chemical compound with the molecular formula C4H9ClF2Si . It is also known by other names such as Chlordifluormethyltrimethylsilan . This compound is often used for diverse applications in materials science, agrochemistry, and the pharmaceutical industry .
Synthesis Analysis
This compound has been prepared via a relatively environmentally benign method and has been successfully used in the Wittig difluoroolefination . It is also reported that (Bromodifluoromethyl)trimethylsilane is a highly useful reagent for the formation of difluoromethene-containing 3-membered rings and can also difluoromethylate heteroatoms with the assistance of alkaline bases, most effectively KOH .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4H9ClF2Si . The molecular weight of the compound is 158.65 .
Chemical Reactions Analysis
The combination of this compound (TMSCF2Cl) and triphenylphosphine (PPh3) can be used for the synthesis of gem-difluoroolefins from carbonyl compounds . Comparative experiments demonstrate that TMSCF2Cl is superior to (bromodifluoromethyl)trimethylsilane (TMSCF2Br) and (trifluoromethyl)trimethylsilane in difluoromethylene transfer reactions .
Physical and Chemical Properties Analysis
The physical properties of this compound include a boiling point of 90.0±40.0 °C and a density of 1.039±0.06 g/cm3 . It is a liquid and is colorless .
Scientific Research Applications
Dielectric Thin Film Deposition : Trimethylsilane-based PECVD processes, using materials like (Chlorodifluoromethyl)trimethylsilane, can deposit dielectric thin films. These films are used in advanced device multilevel metal interconnection schemes, improving circuit performance (Loboda, 1999).
Synthesis of Gem-Difluoroolefins : this compound, combined with triphenylphosphine, synthesizes gem-difluoroolefins from carbonyl compounds. These compounds are precursors for organic synthesis and act as bioisosteres for enzyme inhibitors (Wang, Li, Ni, & Hu, 2014).
Organic Chemistry : this compound is used to assemble compounds bearing chlorodifluoromethyl groups from organozinc chlorides and sulfuryl chloride (Smirnov, Maslov, Levin, Struchkova, & Dilman, 2014).
Gold-Catalyzed Oxidative Coupling Reactions : Aryltrimethylsilanes, including this compound, are used in gold-catalyzed oxidative coupling reactions. This process demonstrates an intramolecular electrophilic aromatic substitution mechanism (Brenzovich, Brazeau, & Toste, 2010).
Chemical Vapor Deposition (CVD) Chemistry : The effect of this compound pressure on CVD chemistry was studied. It plays a role in the formation of methane and other hydrocarbon molecules during the CVD process (Toukabri & Shi, 2013).
Organometallic Synthesis : Various trimethylsilanes, including this compound, are utilized as carbanion equivalents for synthesis in organometallic chemistry (Das & O’Shea, 2014).
Surface Chemistry Studies : Studies on trimethylsilane-dosed surfaces provide insights into electron beam effects and surface chemistry, which are crucial for understanding surface reactions and coatings (Wang et al., 1995).
Safety and Hazards
(Chlorodifluoromethyl)trimethylsilane is classified as dangerous according to the safety data sheet . It is harmful if swallowed and may cause respiratory irritation . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved to fresh air .
Future Directions
Mechanism of Action
Target of Action
(Chlorodifluoromethyl)trimethylsilane is a partially fluorinated compound . It is primarily used in materials science, agrochemistry, and the pharmaceutical industry . The primary targets of this compound are organic compounds that can undergo fluoroalkylation .
Mode of Action
This compound, also known as Hu reagent, can generate difluorocarbene at higher temperatures catalyzed by chloride ion . It can undergo difluoromethylenation of alkenes, alkynes, TMSCN, benzyl, and alkylzinc halides .
Biochemical Pathways
It is known to be involved in the fluoroalkylation process , which can modify the properties of organic compounds and influence various biochemical pathways.
Pharmacokinetics
It is known that the compound has a predicted boiling point of 900±400 °C and a predicted density of 1039±006 g/cm3 . These properties may influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific organic compounds it interacts with. By introducing difluoromethylene groups into these compounds, it can significantly alter their chemical properties and biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the generation of difluorocarbene is temperature-dependent . Furthermore, the compound’s stability and reactivity can be affected by factors such as pH, presence of other chemicals, and storage conditions .
Biochemical Analysis
Biochemical Properties
(Chlorodifluoromethyl)trimethylsilane is known to generate difluorocarbene at higher temperatures catalyzed by chloride ion . It can be used for the synthesis of gem-difluoroolefins from carbonyl compounds
Molecular Mechanism
The molecular mechanism of this compound involves the generation of difluorocarbene, which can react with various substrates
Properties
IUPAC Name |
[chloro(difluoro)methyl]-trimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClF2Si/c1-8(2,3)4(5,6)7/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLFKUGPLIRHCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(F)(F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (Chlorodifluoromethyl)trimethylsilane serves as a precursor for both difluoromethyl (CF2H) and difluoromethylene (CF2) units. This dual reactivity makes it highly valuable in synthesizing various organofluorine compounds, including gem-difluoroolefins. [, ]
A: Research suggests that this compound (TMSCF2Cl) demonstrates superior reactivity compared to TMSCF2Br and TMSCF3 when synthesizing gem-difluoroolefins from carbonyl compounds. [, ]
A: The reaction mirrors a typical Wittig-type gem-difluoroolefination. This compound reacts with PPh3, likely forming a difluoromethylene phosphonium ylide intermediate. This ylide then undergoes olefination with aldehydes or activated ketones, yielding the desired gem-difluoroolefin. [, ]
A: While effective with aldehydes and activated ketones, the reaction of this compound with less reactive ketones might require modified reaction conditions or might not proceed efficiently. []
A: Gem-difluoroolefins are valuable building blocks in organic synthesis. They can be used to prepare various fluorine-containing compounds, which are highly sought after in medicinal chemistry due to their unique properties. They can also act as bioisosteres for enzyme inhibitors. []
A: this compound can be used for the chlorodifluoromethylation of aldehydes in the presence of a catalytic amount of TBAF in polar solvents, producing difluoromethylated alcohols. []
A: Electroreduction of this compound yields different products depending on the solvent system. In THF/HMPA, Me3SiCF2SiMe3, which acts as a difluoromethylene dianion equivalent, is favored. In contrast, THF/TDA-1 favors Me3SiCF2CF2SiMe3, which acts as a perfluorovinyl anion equivalent at room temperature or a tetrafluoroethylene dianion equivalent at low temperatures. This highlights the versatility of this compound in accessing various fluorinated building blocks. []
A: The development and utilization of this compound contribute significantly to the advancement of fluoroalkylation chemistry. This area is crucial for developing new methodologies to incorporate fluorine atoms or fluorinated groups into organic molecules, which has vast applications in pharmaceuticals, agrochemicals, and material sciences. []
A: Several scientific publications and databases provide valuable information. The provided research articles from Semantic Scholar offer detailed insights into the reactions, mechanisms, and applications of this compound. [, , , , , ]
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